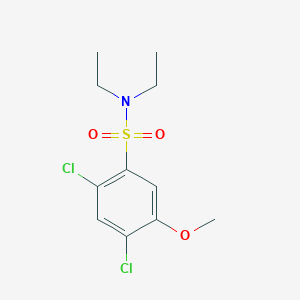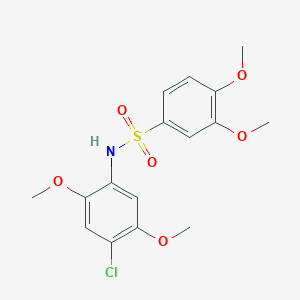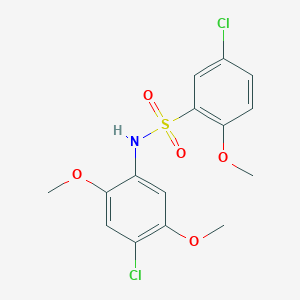![molecular formula C16H17NO3S B288846 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)
1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline, also known as MSMI, is a synthetic compound that has been extensively studied for its potential use in scientific research. MSMI is a member of the indoline family, which is a class of organic compounds that have been found to possess a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline is not fully understood, but it is believed to act as an agonist of the sigma-1 receptor. This activation of the sigma-1 receptor has been found to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline has also been found to increase the release of certain neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Biochemical and Physiological Effects
1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline can protect neurons from oxidative stress and apoptosis, and can also enhance neurite outgrowth. In vivo studies have shown that 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline has also been found to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline is that its effects on the sigma-1 receptor may not be specific, as it has been found to bind to other proteins as well. Additionally, more research is needed to fully understand the potential side effects of 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline.
Direcciones Futuras
There are several future directions for research on 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and depression. Further studies are needed to determine the efficacy and safety of 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline in these conditions. Another area of interest is the development of more specific sigma-1 receptor agonists that can selectively modulate the activity of this receptor without affecting other proteins. Additionally, more research is needed to fully understand the mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline and its effects on various neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylindole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline. The overall yield of this synthesis method is approximately 65%.
Aplicaciones Científicas De Investigación
1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline has a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and cell survival. The sigma-1 receptor has also been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Nombre del producto |
1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline |
|---|---|
Fórmula molecular |
C16H17NO3S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H17NO3S/c1-12-11-13-5-3-4-6-16(13)17(12)21(18,19)15-9-7-14(20-2)8-10-15/h3-10,12H,11H2,1-2H3 |
Clave InChI |
LCCAMULFXUTFBA-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)



![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)



![1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B288800.png)


